2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a chemical compound with the formula C9H8F3NO2 and a molecular weight of 219.1605 .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can be represented by the linear formula C9H8F3NO2 . The 3D structure of the compound can be viewed using computational chemistry software .Scientific Research Applications
Synthesis and Chemical Properties
- Crystalline Forms and Synthesis : 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and its derivatives are studied for their crystalline forms and synthesis processes. For instance, a crystalline form of a similar compound (AZD-5423), a novel glucocorticoid receptor agonist, exhibited improved absorption after inhalation compared to other forms, and its effective large-scale syntheses have been described (Norman, 2013).
- Green Synthesis Applications : This compound is involved in green chemistry applications, notably in the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a critical intermediate for producing azo disperse dyes. A novel Pd / C catalyst was developed for the efficient hydrogenation of related compounds, demonstrating the substance's relevance in eco-friendly chemical processes (Qun-feng, 2008).
Pharmaceutical and Medicinal Applications
- Imaging Probe Development : Derivatives of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide have been explored as imaging probes for medical applications. For instance, a compound (AC90179) was investigated as a potential imaging probe for 5-HT2A receptors, although it was found to be unsuitable due to lack of tracer retention or specific binding (Prabhakaran et al., 2006).
- Antibacterial Properties : Some derivatives have been synthesized and evaluated for their antibacterial properties. For example, fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, synthesized from related compounds, showed interesting activity against various bacteria, showcasing the compound's potential in developing antibacterial agents (Alharbi & Alshammari, 2019).
Enzyme Inhibition and Metal Complexes
- Enzyme Inhibition : Derivatives of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide have been studied for their enzyme inhibitory activity, such as in the design and synthesis of Zn(II) complexes derived from different aryl acetamides. These complexes have been analyzed for their potential as enzyme inhibitors as well as antileishmanial and anticancer agents, indicating the compound's importance in medicinal chemistry (Sultana et al., 2016).
Chemical Reactions and Mechanisms
- Reactions with Alkenes and Dienes : Studies have investigated the reactions of trifluoroacetamide with alkenes and dienes, leading to the formation of various complex compounds. These studies shed light on the intricate chemical behaviors and potential applications of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in synthetic organic chemistry (Shainyan et al., 2015).
properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTSPSLYNAJENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186844 | |
Record name | Acetanilide, 4'-methoxy-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | |
CAS RN |
332-34-3 | |
Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetanilide, 4'-methoxy-2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 332-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetanilide, 4'-methoxy-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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